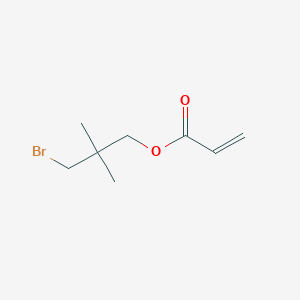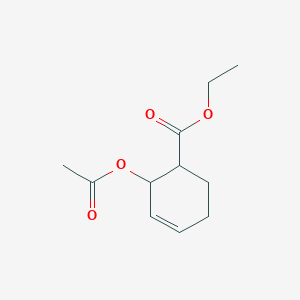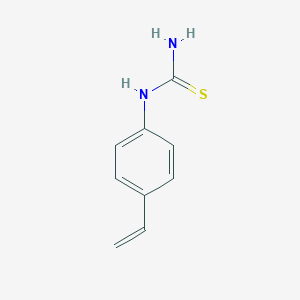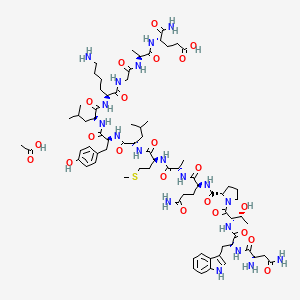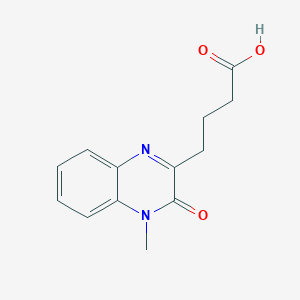
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can be achieved through various synthetic routes One common method involves the condensation of 2-nitroaniline with a suitable diketone, followed by reduction and cyclization to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoxaline-based compounds.
Aplicaciones Científicas De Investigación
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
- 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid
Uniqueness
4-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid side chain. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
1501-34-4 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
4-(4-methyl-3-oxoquinoxalin-2-yl)butanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-15-11-7-3-2-5-9(11)14-10(13(15)18)6-4-8-12(16)17/h2-3,5,7H,4,6,8H2,1H3,(H,16,17) |
Clave InChI |
TYPMCOYDZFBCLL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C(C1=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
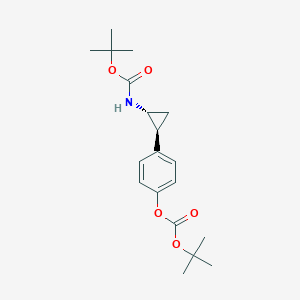
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)



